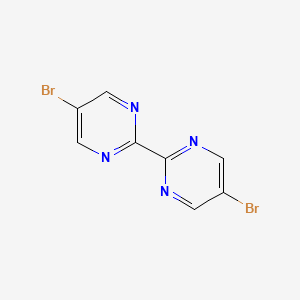

5,5'-dibromo-2,2'-bipyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(5-bromopyrimidin-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N4/c9-5-1-11-7(12-2-5)8-13-3-6(10)4-14-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRAKBLCEALHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C2=NC=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447828 | |

| Record name | 2,2'-Bipyrimidine, 5,5'-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400859-09-8 | |

| Record name | 2,2'-Bipyrimidine, 5,5'-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,5 Dibromo 2,2 Bipyrimidine and Its Precursors

Direct Bromination of 2,2'-Bipyrimidine (B1330215)

The most straightforward approach to 5,5'-dibromo-2,2'-bipyrimidine involves the direct bromination of the parent 2,2'-bipyrimidine heterocycle. However, this method is characterized by modest yields. Reports indicate that the direct bromination of 2,2'-bipyrimidine yields the desired 5,5'-dibrominated product at approximately 15%. researchgate.net

The choice of brominating agent and reaction conditions is crucial for maximizing the yield and selectivity of the desired product. While elemental bromine is a common reagent for such electrophilic aromatic substitutions, other reagents like N-Bromosuccinimide (NBS) are also employed in the bromination of various heterocyclic compounds. rsc.org For instance, the bromination of related pyrrolo[1,2-c]pyrimidines with NBS in chloroform (B151607) allows for the stepwise introduction of bromine atoms, with the dibromo-derivative becoming the sole product with increasing amounts of NBS. rsc.org In the case of pyrimidine (B1678525) itself, the reaction is often carried out by adding bromine to a heated mixture of the pyrimidine hydrogen halide salt in an inert aromatic solvent like nitrobenzene. google.com The temperature is typically maintained between 125°C and 135°C, with the reaction proceeding over several hours. google.com

A key strategy to control the bromination of nitrogen-containing heterocycles like bipyrimidines and the analogous bipyridines involves the use of their hydrohalide salts. The synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) often proceeds via the formation of the 2,2'-bipyridine (B1663995) dihydrobromide intermediate. nih.govresearchgate.net This intermediate serves to deactivate the rings towards electrophilic substitution, thus moderating the reaction and improving selectivity for the 5 and 5' positions. The synthesis of the key intermediate, 2,2'-bipyridine dihydrobromide, can take a full day to prepare before its subsequent reaction with bromine. nih.govresearchgate.net This approach helps to prevent over-bromination and the formation of complex product mixtures. researchgate.net

Reductive Coupling Strategies for Bipyrimidine Core Construction

An alternative to direct bromination of the final core is to first construct the 2,2'-bipyrimidine ring system from simpler pyrimidine precursors. This is often achieved through reductive coupling reactions.

This strategy involves the coupling of two molecules of a halogenated pyrimidine to form the bipyrimidine structure. An efficient method to prepare the precursor 2,2'-bipyrimidine involves an improved reductive symmetric coupling of 2-chloropyrimidine, which can achieve yields as high as 80%. researchgate.netacs.org

While direct coupling of a 2,5-dihalopyrimidine to form this compound is a plausible route, a well-documented analogy exists in the synthesis of 5,5'-dibromo-2,2'-bipyridine. In this case, 5,5'-dibromo-2,2'-bipyridine is obtained by the reductive symmetric coupling of 2,5-dibromopyridine (B19318) using hexa-n-butyldistannane as the coupling agent. researchgate.netacs.org This type of Stille coupling reaction can be highly efficient, with yields reported in the range of 70 to 90%. researchgate.netacs.org This suggests that a similar approach using 2,5-dibromopyrimidine (B1337857) could be a viable, high-yield alternative to the direct bromination pathway.

Various reagents and catalytic systems can be employed for the reductive homocoupling of halo-heteroaromatics. Nickel and palladium catalysts are commonly used. For instance, Ni-catalyzed reductive couplings of 2-halopyridines can proceed efficiently even without external ligands, which is a significant advantage. acs.org Palladium-catalyzed homocoupling reactions, often using palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), are also widely used. mdpi.comelsevierpure.com

The choice of reducing agent is also critical. Besides organotin reagents like hexa-n-butyldistannane, other systems employ milder reductants or use solvents like 1,4-butanediol (B3395766) which can also act as the reducing agent in some palladium-catalyzed systems. mdpi.com A comparative study on the synthesis of 2,2'-bipyridine adducts highlighted the efficacy of different palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) chloride, in optimizing these homocoupling reactions. elsevierpure.com Ultimately, the selection of the coupling reagent and conditions depends on factors like precursor availability, desired yield, reaction scalability, and tolerance to other functional groups present in the molecule.

Ullmann-Type Coupling Approaches to Bipyrimidine Derivatives

The Ullmann reaction and its variations are cornerstone methods for the synthesis of biaryl compounds, including the 2,2'-bipyrimidine scaffold. These copper-catalyzed reactions typically involve the homocoupling of aryl halides.

Copper-Catalyzed Homocoupling of 2-Iodopyrimidine and Subsequent Halogenation

One effective route to this compound begins with the synthesis of the parent 2,2'-bipyrimidine ring system. A high-yield synthesis has been developed for 2,2'-bipyrimidine utilizing the Ullmann coupling of 2-iodopyrimidine. researchgate.net This copper-catalyzed homocoupling provides the foundational bipyrimidine structure.

Following the successful synthesis of 2,2'-bipyrimidine, the next step is the introduction of bromine atoms at the 5 and 5' positions. This is achieved through a direct bromination reaction. The bromination of 2,2'-bipyrimidine, however, has been reported to result in a relatively low yield of the desired this compound, with an isolated yield of approximately 15%. researchgate.net An alternative precursor, 2-chloropyrimidine, can also be used to produce 2,2'-bipyrimidine in high yield (80%) via an improved reductive symmetric coupling procedure, which is then subjected to bromination. researchgate.net

Evaluation of Yields and Selectivity in Multi-Step Syntheses

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | 2-Chloropyrimidine | 2,2'-Bipyrimidine | Reductive symmetric coupling | 80 | researchgate.net |

| 2 | 2,2'-Bipyrimidine | This compound | Bromination | 15 | researchgate.net |

| 2 | 2,2'-Bipyrimidine | 5-Bromo-2,2'-bipyrimidine | Bromination | 30 | researchgate.net |

Advanced Functionalization and Derivatization Strategies

The bromine substituents on the this compound scaffold serve as versatile handles for a variety of post-synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions Utilizing Bromine Substituents (e.g., Stille, Suzuki, Heck)

The presence of two reactive C-Br bonds allows for the stepwise or simultaneous introduction of new functional groups, leading to a diverse range of substituted bipyrimidines.

Stille Coupling: The Stille reaction, which couples organostannanes with organic halides, has been effectively used for the functionalization of 5,5'-dibromo-2,2'-bipyridine. This methodology allows for the introduction of various organic moieties, and the selective stepwise functionalization by consecutive Stille couplings has been documented in detail. nih.govnih.gov This stepwise approach is crucial for the synthesis of unsymmetrically substituted bipyridines.

Suzuki Coupling: The Suzuki coupling, which utilizes organoboron compounds, is another powerful tool for the derivatization of this compound. This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| 5,5'-Dibromo-2,2'-bipyridine | Organostannane | Pd(0) | 5,5'-Disubstituted-2,2'-bipyridine | Varies | nih.govnih.gov |

| 5,5'-Dibromo-2,2'-bipyridine | Arylboronic acid | Pd(0) | 5,5'-Diaryl-2,2'-bipyridine | Not specified |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. ossila.com While a versatile C-C bond-forming reaction, specific examples of Heck reactions utilizing this compound as the substrate are not extensively detailed in the reviewed literature. However, the general applicability of the Heck reaction to aryl bromides suggests its potential for the vinylation of the this compound core. mdpi.com

C-H Functionalization Methodologies for Bipyrimidine Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds. While specific examples of C-H functionalization applied directly to the this compound scaffold are not prominent in the surveyed literature, methodologies developed for pyridine (B92270) and bipyridine derivatives are of significant relevance. These reactions, often catalyzed by transition metals like palladium or ruthenium, can enable the introduction of aryl or alkyl groups at specific C-H bonds, guided by the electronic properties of the substrate or through the use of directing groups. The development of such methods for the bipyrimidine scaffold could offer alternative routes to functionalized derivatives, potentially bypassing the need for halogenated intermediates.

Approaches to Unsymmetrically Substituted Bipyrimidine Analogues

The synthesis of unsymmetrically substituted bipyrimidines is of great interest for creating ligands with tailored electronic and steric properties. The stepwise functionalization of this compound via cross-coupling reactions is a key strategy to achieve this. nih.govnih.gov By carefully controlling the stoichiometry of the coupling partners and the reaction conditions, it is possible to selectively react one of the C-Br bonds, allowing for the introduction of a different substituent at the second C-Br bond in a subsequent step. This approach provides a modular and versatile route to a wide array of unsymmetrical 5,5'-disubstituted 2,2'-bipyrimidine derivatives.

Coordination Chemistry of 5,5 Dibromo 2,2 Bipyrimidine

Ligand Design and Coordination Modes

The design of 5,5'-dibromo-2,2'-bipyrimidine as a ligand is centered around its bidentate chelating nature and the influence of its bromine substituents on its electronic characteristics.

Chelation Properties and Bidentate Coordination

Similar to its parent compound, 2,2'-bipyrimidine (B1330215), this compound acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. lookchem.com This chelation results in the formation of a stable five-membered ring with the metal ion, a common feature of bipyridine and bipyrimidine-based ligands. chemimpex.comchemimpex.com The rigid, aromatic framework of the bipyrimidine core ensures a well-defined coordination geometry. The 5,5'-disubstituted pattern is a key design element, providing a platform for further functionalization without sterically hindering the coordination site. nih.gov

Influence of Halogenation on Electronic Character and Ligand Field

The introduction of bromine atoms at the 5 and 5' positions of the bipyrimidine rings significantly alters the electronic properties of the ligand. Bromine is an electron-withdrawing group, which reduces the electron density on the pyrimidine (B1678525) rings. cymitquimica.com This electron-deficient character has several important consequences:

Enhanced π-acidity: The electron-withdrawing nature of the bromine atoms enhances the π-acceptor properties of the ligand. This allows for stronger metal-to-ligand back-bonding with electron-rich transition metals.

Modified Ligand Field Strength: The electronic modifications influence the ligand field strength, which in turn affects the spectroscopic and magnetic properties of the resulting metal complexes.

Reactivity: The bromine atoms serve as reactive sites for further synthetic modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Synthesis and Characterization of Metal Complexes

The unique properties of this compound have led to the synthesis and characterization of a variety of transition metal complexes.

Complexes with Transition Metals

Researchers have successfully synthesized complexes of this compound with a range of transition metals, including:

Ruthenium (Ru): Ruthenium complexes of bipyrimidine derivatives are well-studied for their rich photophysical and electrochemical properties. nih.govossila.com The this compound ligand has been incorporated into ruthenium complexes, often as a building block for larger, conjugated systems. oup.comresearchgate.net

Iridium (Ir): Iridium complexes featuring this ligand have been investigated for applications in organic light-emitting diodes (OLEDs) and as phosphorescent materials. ossila.comlumtec.com.twnih.gov The heavy atom effect of iridium, coupled with the electronic properties of the dibrominated ligand, can lead to efficient phosphorescence.

Rhenium (Re): Rhenium(I) tricarbonyl complexes with diimine ligands like this compound are known for their luminescent properties and have been explored as photocatalysts. rsc.orgnih.gov

Platinum (Pt): Platinum complexes are of interest for their potential applications in materials science and as catalysts. analis.com.my The this compound ligand can be used to construct platinum-containing polymers and other advanced materials. acs.org

Cobalt (Co), Nickel (Ni), Manganese (Mn), and Rhodium (Rh): While less common than Ru, Ir, and Re complexes, the coordination of this compound to first-row transition metals like Co, Ni, and Mn, as well as the platinum-group metal Rh, has also been explored. oup.comacs.org These complexes are of interest for their catalytic and magnetic properties.

Structural Analysis of Metal-5,5'-Dibromo-2,2'-bipyrimidine Complexes

The structures of several metal-5,5'-dibromo-2,2'-bipyrimidine complexes have been determined using single-crystal X-ray diffraction. For example, the crystal structure of a rhenium(I) complex, [Re(CO)3Cl(5,5'-dibromo-2,2'-bipyridine)], has been reported. rsc.orgnih.gov These structural studies confirm the expected bidentate coordination of the ligand and provide precise information on bond lengths and angles within the coordination sphere.

Below is an interactive table summarizing key structural data for a representative rhenium complex.

| Complex | Metal-N Bond Length (Å) | N-M-N Bite Angle (°) | Reference |

| [Re(CO)3Cl(5,5'-dibromo-2,2'-bipyridine)] | ~2.17 | ~75 | rsc.orgnih.gov |

Metal-Ligand Interactions and Electronic Structure

The interaction between the metal center and the this compound ligand is characterized by a combination of σ-donation from the nitrogen lone pairs to the metal and π-back-donation from the metal d-orbitals to the π* orbitals of the bipyrimidine ring system. The electron-withdrawing bromine atoms enhance the π-acceptor character of the ligand, strengthening this back-bonding interaction.

The electronic structure of these complexes is often investigated using spectroscopic techniques and computational methods. Key electronic transitions include:

Intraligand (π→π) transitions:* These high-energy absorptions are associated with electronic excitations within the bipyrimidine ligand itself. rsc.orgnih.gov

Metal-to-Ligand Charge Transfer (MLCT) transitions: These transitions, often observed in the visible region of the spectrum, involve the transfer of an electron from a metal-based orbital to a ligand-based π* orbital. rsc.orgnih.gov The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the ligands.

Density functional theory (DFT) calculations have been employed to understand the substituent effects on the molecular orbital energy levels of these complexes. nih.gov These studies have shown that the introduction of bromine atoms lowers the energy of the ligand's π* orbitals, which can lead to red-shifted MLCT absorption and emission bands. nih.gov

Investigation of Metal-Ligand Charge Transfer (MLCT) Transitions

The compound this compound is a ligand of significant interest in the field of coordination chemistry, particularly for its role in forming metal complexes that exhibit prominent Metal-to-Ligand Charge Transfer (MLCT) transitions. These transitions are fundamental to the photophysical and electrochemical properties of the resulting complexes, making them suitable for applications in areas like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com

Ruthenium(II) complexes incorporating this compound are well-documented for their strong MLCT transitions. For instance, ruthenium(II) polypyridyl complexes featuring this ligand display intense absorption bands in the visible spectrum, which are characteristic of dπ(Ru) → π*(ligand) transitions. These MLCT bands can have high molar absorptivity coefficients (ε), often exceeding 15,000 M⁻¹cm⁻¹. The introduction of the two bromine atoms at the 5 and 5' positions of the bipyrimidine core significantly influences these electronic transitions.

A study involving a series of mononuclear ruthenium complexes with substituted 2,2'-bipyrimidine ligands, including [(bpy)2Ru(this compound)]2+, revealed that the nature of the substituent substantially alters the complex's photophysical properties. acs.orgnih.gov The electron-withdrawing effect of the bromine atoms lowers the energy of the π* orbitals of the bipyrimidine ligand. This, in turn, affects the energy of the MLCT transition.

Similarly, Iridium(III) complexes with this compound also exhibit interesting photophysical properties, which are crucial for their use as emitters in OLEDs. The ligand facilitates the formation of complexes with tunable emission wavelengths.

The investigation of these MLCT transitions is not limited to mononuclear complexes. Dinuclear complexes, such as those containing both Ruthenium and Palladium bridged by a substituted bipyrimidine ligand, have also been prepared and studied. acs.orgnih.gov The photophysical properties of these bimetallic systems are a direct consequence of the electronic communication between the metal centers, mediated by the this compound bridge.

A summary of the photophysical data for a relevant Ruthenium(II) complex is presented below.

| Complex | Metal Center | Key Transition | Molar Absorptivity (ε) | Application |

|---|---|---|---|---|

| Ru(II) complex with this compound | Ru(II) | MLCT | > 15,000 M⁻¹cm⁻¹ | DSSC dyes |

Role of Electronic Properties in Complex Stability and Reactivity

The electronic properties of this compound play a critical role in determining the stability and reactivity of its metal complexes. The most significant feature of this ligand is the presence of two bromine atoms at the 5 and 5' positions, which are strongly electron-withdrawing. cymitquimica.com This characteristic has a profound impact on the coordination chemistry of the ligand.

Furthermore, the electronic properties of the ligand directly influence the reactivity of the resulting metal complexes. In a comparative study of dinuclear Ru-Pd complexes used for the catalytic dimerization of α-methylstyrene, the complex containing the this compound bridging ligand showed significantly higher activity than analogous complexes with non-substituted or methyl-substituted bipyrimidine ligands. acs.orgnih.gov The electron-withdrawing bromine atoms on the bridging ligand are thought to increase the electrophilicity of the palladium catalytic center, thus enhancing its reactivity.

The electron-deficient character of the pyrimidine rings also makes the ligand itself susceptible to certain reactions, such as nucleophilic aromatic substitution. This provides a pathway for further functionalization of the coordinated ligand. Moreover, the bromine atoms can be replaced through various palladium-catalyzed cross-coupling reactions like Stille, Suzuki-Miyaura, and Sonogashira couplings, allowing for the synthesis of more complex, functionalized ligands and supramolecular structures.

The effect of substituents on the electrochemical and catalytic properties is summarized in the table below, based on findings from comparative studies. acs.orgnih.gov

| Ligand in Ru-Pd Complex | Substituent Nature | Effect on Pd Center | Relative Catalytic Activity |

|---|---|---|---|

| This compound | Electron-withdrawing (-Br) | Increased electrophilicity | High |

| 5,5'-dimethyl-2,2'-bipyrimidine | Electron-donating (-CH3) | Decreased electrophilicity | Low |

| 2,2'-bipyrimidine | None | Baseline | Low |

Catalytic Applications of 5,5 Dibromo 2,2 Bipyrimidine Derivatives

Electrocatalysis

Electrocatalysis utilizes molecular complexes to lower the activation energy of electrochemical reactions, thereby enhancing their rate and efficiency. Bipyrimidine-based ligands, such as 5,5'-dibromo-2,2'-bipyrimidine, are instrumental in this context, serving as robust scaffolds for catalytically active metal centers.

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals and fuels is a key strategy for mitigating greenhouse gas emissions and developing a carbon-neutral energy cycle. nih.gov Rhenium (Re) and Manganese (Mn) complexes featuring bipyridine or bipyrimidine ligands are among the most studied and effective catalysts for the selective reduction of CO₂ to carbon monoxide (CO). nih.govresearchgate.net

While much research has focused on mononuclear catalysts, there is growing interest in developing multinuclear complexes to achieve cooperative catalytic effects. The 2,2'-bipyrimidine (B1330215) ligand is well-suited to act as a bridge between multiple metal centers, facilitating the creation of bimetallic and potentially trimetallic structures. The synthesis of hetero-trimetallic complexes, such as those containing Ru(II)/Au(I) or Ir(III)/Au(I) units linked by functionalized 2,2'-bipyridine (B1663995) ligands, demonstrates the feasibility of constructing such multinuclear architectures. chemrxiv.org These structures offer the potential for enhanced catalytic activity in CO₂ reduction by creating synergistic effects between the metal centers, although specific trimetallic complexes bridged by this compound for this purpose remain a developing area of research.

The mechanism of CO₂ reduction by Re(I) and Mn(I) bipyridine-type complexes can follow different pathways. A common unimolecular mechanism involves a two-electron reduction of a single catalyst molecule, which then activates CO₂. researchgate.net Alternatively, a bimolecular pathway can occur, particularly when promoted by ligand modifications that encourage dimer formation through hydrogen bonding. researchgate.net This bimolecular mechanism involves two singly-reduced catalyst molecules and can lead to the reductive disproportionation of CO₂ to CO and carbonate (CO₃²⁻) at a lower overpotential. researchgate.net

A significant challenge in CO₂ reduction is the large overpotential often required to drive the reaction. Strategies to lower this overpotential include:

Ligand Modification: Introducing electron-donating groups (e.g., tert-butyl) to the bipyridine or bipyrimidine ligand can increase the nucleophilicity of the metal center, enhancing catalytic activity. researchgate.net Conversely, appending functional groups capable of hydrogen bonding can favor the lower-overpotential bimolecular pathway. researchgate.net

Supramolecular Assembly: Creating self-assembled dimeric structures through noncovalent interactions can modulate the catalyst's properties and favor alternative, more energy-efficient catalytic pathways.

Quantum chemistry calculations combined with microkinetics have been employed to model the reaction pathways for both Mn and Re catalysts, predicting different favored routes and observable intermediates depending on the metal and the applied potential. acs.org

The rate of CO₂ reduction can be significantly enhanced by the addition of Lewis acids. For manganese bipyridine catalysts, which can bind CO₂ at relatively low potentials, the subsequent reduction of the Mn(I)-COOH intermediate is often slow. nih.gov The addition of Lewis acids, such as Mg²⁺ cations, has been shown to increase the catalytic rate by more than tenfold at these low overpotentials. nih.gov The Lewis acid is thought to stabilize the initial CO₂ adduct and facilitate the C-OH bond cleavage step. nih.gov This approach allows the catalyst to operate via a reductive disproportionation reaction (2CO₂ + 2e⁻ → CO and CO₃²⁻) at one of the lowest overpotentials reported for molecular electrocatalysts. nih.gov

| Catalyst Type | Mechanism Feature | Strategy for Enhancement | Observed Effect |

|---|---|---|---|

| Re(bpy)(CO)₃Cl-type | Bimolecular Pathway | Ligand functionalization with amide groups | Promotes dimer formation, reducing overpotential by ~250 mV. researchgate.net |

| Mn(bpy)(CO)₃⁻-type | Reductive Disproportionation | Addition of Mg²⁺ Lewis acid | Increases catalytic rate >10-fold at low overpotentials. nih.gov |

| Re(bpy-R)(CO)₃Cl | Unimolecular Pathway | Second-sphere hydrogen-bonding groups | Increases Turnover Frequencies (TOFs); up to 239 s⁻¹ with TFE. acs.org |

The oxidation of water (2H₂O → O₂ + 4H⁺ + 4e⁻) is the kinetically demanding half-reaction of water splitting and a bottleneck in the production of hydrogen fuel. Ruthenium (Ru) complexes featuring polypyridyl ligands, including derivatives of 2,2'-bipyridine, are among the most effective molecular catalysts for this process. rsc.org Complexes such as [Ru(bpy)₃]²⁺ and its analogues can act as photosensitizers and catalysts, where the excited state of the complex initiates electron transfer processes that ultimately lead to water oxidation. rsc.org

The design of robust and efficient water oxidation catalysts often involves ligands like 2,2′-bipyridine-4,4′-dicarboxylic acid (H₂dcbpy), where the carboxylic acid groups can anchor the complex to semiconductor surfaces and influence the redox properties of the metal center. acs.org The electronic properties of the bipyridine ligand directly impact the Ru(II)/Ru(III) oxidation potential, a key parameter in the catalytic cycle. While specific studies on this compound in this context are limited, the principles established with other bipyridine derivatives suggest its potential for developing new Ru-based water oxidation catalysts.

The electrocatalytic nitrate (B79036) reduction reaction (NO₃RR) to produce ammonia (B1221849) (NH₃) is a promising technology for both environmental remediation and sustainable fertilizer production. researchgate.netresearchgate.net This complex eight-electron, nine-proton transfer reaction benefits from catalysts that can facilitate multiple reaction steps. researchgate.net Bipyridine-based structures have recently been integrated into covalent organic frameworks (COFs) to create highly effective catalysts for NO₃RR. chemrxiv.orgresearchgate.net

| Catalyst System | Bipyridine Role | Performance Metric | Reference |

|---|---|---|---|

| CuP-CoBpy COF | Catalyzes reduction of NO₂⁻ to NH₃ | NH₃ Yield: 13.9 mg h⁻¹ mgcat⁻¹ FE: 96.7% | researchgate.net |

| Cu-Bipyridine 2D COF Film | Facilitates water adsorption and H* supply | NH₃ Yield: 14.9 mg h⁻¹ cm⁻² FE: 92.7% | researchgate.net |

| TU-82-Fe (3D COF) | Bipyridyl coordination sites for Fe | NH₃ Yield: 2.87 mg h⁻¹ cm⁻² FE: 88.1% | chemrxiv.org |

Surface-Bound Electrocatalysts and Their Interactions

The application of this compound derivatives as surface-bound electrocatalysts is an emerging area of interest, though direct examples of immobilization are not extensively documented. The primary approach involves using the bipyrimidine moiety as a ligand to coordinate with transition metals, forming complexes that can catalyze electrochemical reactions. For instance, when complexed with metals like rhenium, derivatives of this compound have been investigated for the electrocatalytic reduction of CO₂.

Photocatalysis

Derivatives of this compound are primarily utilized in photocatalysis as monomeric units for constructing larger, light-absorbing systems such as conjugated polymers. The inherent electronic properties of the bipyrimidine core make it a valuable component in materials designed for photocatalytic processes.

In the field of renewable energy, conjugated organic polymers have shown significant promise as photocatalysts for the hydrogen evolution reaction (HER) from water. nih.gov The strategy often involves the copolymerization of electron-rich and electron-deficient monomers to create a material with a low optical gap and efficient charge separation upon photoexcitation.

Dibromo-N-heterocyclic compounds, including derivatives of this compound, are employed as the electron-deficient building blocks in these systems. The bromine atoms serve as reactive handles for polymerization, typically via palladium-catalyzed cross-coupling reactions. The resulting polymers can absorb visible light to generate excitons (electron-hole pairs). The electron-deficient nature of the bipyrimidine unit facilitates the separation of these charges and the transport of electrons to active sites where protons are reduced to hydrogen gas. nih.gov While this compound is a suitable candidate for this purpose, high-throughput screening studies have explored a wide library of different dibromo monomers to optimize photocatalytic performance. nih.gov

The use of this compound derivatives as photocatalysts for photoactivated processes in general organic reactions is not widely documented in scientific literature. While the broader field of photoredox catalysis often employs transition metal complexes with bipyridine-type ligands (e.g., [Ru(bpy)₃]²⁺) or organic dyes, the specific application of the this compound scaffold as the primary light-absorbing and electron-transfer agent is not a common strategy. nih.govacs.org

Cross-Coupling Catalysis (as a component of catalyst systems or new ligands)

Perhaps the most significant application of this compound is its role as a versatile intermediate for synthesizing new and complex ligands through cross-coupling reactions. The two bromine atoms provide reactive sites for the sequential and controlled introduction of various functional groups, making it a foundational molecule in materials science and coordination chemistry. nih.govspringernature.com

Palladium-catalyzed cross-coupling reactions are the primary methods used to functionalize the this compound core. The compound is an ideal substrate for reactions such as Stille and Suzuki-Miyaura couplings, which allow for the formation of new carbon-carbon bonds. Through these reactions, aryl, alkyl, or other organic fragments can be attached at the 5 and 5' positions, leading to the creation of highly tailored bipyrimidine-based ligands. nih.govresearchgate.net

These newly synthesized ligands can then be used to form coordination complexes with various transition metals, yielding catalysts with specific properties for other chemical transformations. For example, functionalized bipyrimidine ligands are integral to the development of ruthenium and iridium complexes with desirable photoluminescent and electrochemiluminescent properties for applications in organic light-emitting diodes (OLEDs). ossila.com Additionally, these palladium-catalyzed polymerization reactions are used to create conjugated copolymers for photocatalysis, as mentioned previously. nih.gov

| Reaction Type | Catalyst System Example | Purpose of Functionalization | Resulting Product Class |

|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄ | Stepwise functionalization to create asymmetric ligands. nih.gov | Functionalized Bipyrimidines |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand | Polymerization with boronic acid esters to form copolymers. | Conjugated Polymers |

The involvement of this compound in copper-catalyzed reactions is primarily documented in the context of its own synthesis rather than its use as a ligand in a copper-catalyzed system. Efficient synthetic routes to obtain this compound and its derivatives sometimes rely on copper catalysts. For example, optimization of certain synthetic protocols may involve the use of copper(I) iodide (CuI) as a catalyst or co-catalyst under controlled temperature conditions to achieve higher yields.

Advanced Materials Science Applications Incorporating 5,5 Dibromo 2,2 Bipyrimidine

Organic Electronic Materials

The intrinsic electron-deficient nature of the 2,2'-bipyrimidine (B1330215) core makes it an excellent component for n-type (electron-transporting) materials in organic electronic devices. The dibromo-functionality at the 5 and 5' positions allows for its incorporation into larger π-conjugated systems, such as polymers and oligomers, through various cross-coupling reactions like Suzuki or Stille couplings. This synthetic accessibility enables the systematic tuning of material properties for specific applications.

The 2,2'-bipyrimidine moiety is a recognized acceptor unit in the design of donor-acceptor (D-A) type conjugated polymers. researchgate.net When this electron-accepting unit is alternated with electron-donating monomers, it creates polymers with tailored HOMO/LUMO energy levels and tunable emission colors. researchgate.net The compound 5,5'-dibromo-2,2'-bipyrimidine serves as a key monomer for synthesizing such emissive polymers.

Research on conjugated polymers incorporating the parent 2,2'-bipyrimidine unit with fluorene (B118485) and carbazole (B46965) donor units has demonstrated their potential as phosphors for LED lighting. researchgate.net These polymers exhibit red-shifted emissions compared to their parent polyfluorene and polycarbazole counterparts and show high thermal stability. researchgate.net The properties of these polymers underscore the utility of the bipyrimidine core in creating robust emissive materials.

Table 1: Properties of Donor-Acceptor Polymers Containing the 2,2'-Bipyrimidine Unit

This table summarizes the properties of two polymers, P1 and P2, synthesized using 2,2'-bipyrimidine as the acceptor unit and either 2,7-dihexyl fluorene or 3,6-carbazole as the donor unit, respectively.

| Polymer | Donor Unit | Acceptor Unit | Emission Characteristics | Thermal Decomposition Temp. (°C) |

| P1 | 2,7-dihexyl fluorene | 2,2'-bipyrimidine | Red-shifted vs. polyfluorene | > 250 |

| P2 | 3,6-carbazole | 2,2'-bipyrimidine | Red-shifted vs. polycarbazole | > 250 |

Data sourced from a study on emissive conjugated polymers for hybrid LED lighting. researchgate.net

Furthermore, the strong electron-accepting nature of the bipyrimidine unit makes materials derived from this compound suitable for use as electron transport layers (ETLs) in OLEDs. An efficient ETL facilitates the injection and transport of electrons from the cathode to the emissive layer, improving device efficiency and stability. Polymers with high electron affinity derived from fused electron-deficient structures have been shown to enable stable electron transport in air.

In the field of organic photovoltaics, this compound is a valuable precursor for creating materials used in the active layer of solar cells, which is responsible for light absorption and charge generation.

The electron-deficient character of the 2,2'-bipyrimidine core is crucial for its application as an electron acceptor component in the bulk heterojunction (BHJ) active layer of OSCs. researchgate.net In a BHJ architecture, an electron donor and an electron acceptor material are blended together. Upon light absorption, excitons (bound electron-hole pairs) are formed and must be separated at the donor-acceptor interface. The electron is transferred to the acceptor material, and the hole remains on the donor.

By polymerizing this compound with suitable electron-donating comonomers, it is possible to synthesize acceptor polymers with deep LUMO energy levels that can facilitate efficient charge transfer from common polymer donors. The potential for creating these materials positions this compound as a foundational block for novel acceptor materials in OSCs.

Organoboron compounds represent a class of materials that offer unique ways to tune the electronic structures of π-conjugated molecules for photovoltaic applications. rsc.org Bipyridine and bipyrimidine derivatives can be used to form organoboron compounds that function as electron acceptors in organic solar cells. ossila.com

The synthesis of these materials often involves the reaction of a lithiated or Grignard derivative of a bipyridine or bipyrimidine with a boron halide. The bromine atoms in this compound can be converted to reactive organometallic species, which can then be reacted with boron-containing compounds to create novel organoboron electron acceptors.

An example of a related organoboron electron acceptor, M-BNBP4P-1, demonstrates the potential of this approach. This molecule exhibits a wide absorption spectrum, harvesting sunlight from 350 nm to 880 nm, and has been used to create organic solar cells with a power conversion efficiency (PCE) of 7.06%. rsc.org

Table 2: Performance of a Solution-Processed Organic Solar Cell Based on the Organoboron Acceptor M-BNBP4P-1

This table presents the key photovoltaic parameters for a device utilizing an organoboron compound, illustrating the potential of this material class.

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 7.06% |

| Open-Circuit Voltage (Voc) | 0.93 V |

| Short-Circuit Current Density (Jsc) | 12.01 mA cm-2 |

| Fill Factor (FF) | 0.63 |

| Photoresponse Range | 350 nm - 880 nm |

Data sourced from a study on organoboron compounds for solar cell applications. rsc.org

Photovoltaic Systems and Organic Solar Cells (OSCs)

Porous Crystalline Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The 2,2'-bipyrimidine scaffold is an excellent chelating N-donor ligand for the synthesis of MOFs. The nitrogen atoms can coordinate to metal centers, forming stable, porous, and crystalline network structures.

While direct synthesis of MOFs using this compound as the primary ligand is an area of ongoing exploration, its structure is highly suitable for this purpose. The bipyrimidine unit acts as the coordinating site, analogous to the widely used 2,2'-bipyridine (B1663995) ligand in MOF chemistry. mdpi.comnih.gov The bromine atoms at the 5 and 5' positions offer a unique advantage: they can serve as reactive sites for post-synthetic modification. This allows for the covalent attachment of other functional groups to the MOF's internal surface after the framework has been constructed, enabling the tailoring of the pore environment for specific applications like gas storage, separation, or catalysis.

For instance, MOFs have been successfully prepared using a photoluminescent BODIPY-based bipyridine linker, demonstrating that complex bipyridine derivatives can be incorporated into stable, porous frameworks with functional properties like photoluminescence and gas adsorption. rsc.org

Table 3: Examples of MOFs Constructed with Bipyridine-Derivative Ligands

This table shows examples of Metal-Organic Frameworks built with ligands similar to 2,2'-bipyrimidine, highlighting the structural diversity and properties achievable.

| MOF Name/Formula | Metal Ion | Ligand(s) | Framework Dimensionality | Key Property |

| [Mn3(btdc)3(bpy)2]·4DMF | Mn(II) | 2,2′-bithiophen-5,5′-dicarboxylate (btdc), 2,2′-bipyridyl (bpy) | 3D | CO2/N2 and C2/C1 hydrocarbon separation |

| [Zn3L2(btc)2(H2O)] | Zn(II) | BODIPY-based bipyridine (L), 1,3,5-benzenetricarboxylate (btc) | 3D (interpenetrating) | Photoluminescence, Gas Adsorption (N2, H2, CO2) |

| [CdL(bdc)] | Cd(II) | BODIPY-based bipyridine (L), 1,4-benzenedicarboxylate (bdc) | 3D (open framework) | Photoluminescence |

Data sourced from studies on bipyridyl-based Metal-Organic Frameworks. mdpi.comnih.govrsc.org

Covalent Organic Frameworks (COFs)

COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The use of this compound as a monomer or a functionalizing agent opens up possibilities for creating highly stable and functional COFs.

The fabrication of COFs typically involves the condensation reaction of multitopic organic monomers. While direct synthesis of COFs from this compound is not widely reported, its di-bromo functionality makes it an ideal candidate for cross-coupling reactions, such as Suzuki or Sonogashira coupling, with other multitopic monomers to form extended two-dimensional or three-dimensional networks.

More commonly, bipyridine functionalities are incorporated into COFs to serve as metal-coordinating sites for catalysis. For example, a bipyridine-containing COF can be synthesized and subsequently metalated with palladium to create a heterogeneous catalyst for Suzuki-Miyaura coupling reactions. rsc.org The porous and crystalline nature of the COF provides a high concentration of accessible and well-defined active sites.

| Catalyst | Reaction | Key Features | Reference |

| Pd(II)-containing COF | Suzuki-Miyaura Coupling | High crystallinity, Mechanochemically synthesized | rsc.org |

| Bipyridine-based COF | Photocatalytic Tandem Aerobic Oxidation/Povarov Cyclization | Metal-free photocatalyst, High surface area | researchgate.net |

Illustrative examples of catalytic applications of bipyridine-based COFs.

In terms of adsorption, the properties of COFs can be tuned by the choice of building blocks. usask.ca The incorporation of polar groups or specific binding sites can enhance the adsorption capacity and selectivity for various molecules.

Post-synthetic modification (PSM) is a powerful strategy to introduce a wide range of functional groups into a pre-synthesized COF. rsc.org The bromine atoms of this compound make it a versatile reagent for the PSM of existing porous polymers. For instance, a porous organic polymer with available reaction sites can be functionalized with this compound through coupling reactions. This approach allows for the introduction of the bipyridine unit's metal-coordinating and redox-active properties into a stable porous support. latrobe.edu.au

These functionalized COFs can then be used in a variety of applications, including:

Catalysis: The bipyridine units can be metalated to create single-site heterogeneous catalysts.

Sensing: The electronic properties of the bipyridine unit can be exploited for the development of chemical sensors.

Gas Separation: The introduced functionality can alter the pore environment and enhance the selectivity for specific gases.

Sensor Technologies

The 2,2'-bipyridine moiety is a well-known chelating ligand that forms stable complexes with a variety of metal ions. The photophysical and electrochemical properties of these complexes are often sensitive to their environment, making them suitable for use in chemical sensors. ossila.com

Complexes of 5,5'-dibromo-2,2'-bipyridine (B102527) with transition metals such as ruthenium(II) or iridium(III) can exhibit strong luminescence. ossila.com The intensity and wavelength of this luminescence can be modulated by the binding of analytes, forming the basis for "turn-on" or "turn-off" fluorescent sensors. The bromo-substituents can also be used as handles to attach the bipyridine unit to larger molecular systems or surfaces for the development of more complex sensor architectures.

Development of Chemical Sensors (e.g., Photosensors for Anion Detection)

The compound this compound serves as a crucial building block in the burgeoning field of advanced materials science, particularly in the development of sophisticated chemical sensors. Its rigid bipyrimidine core and the presence of reactive bromine atoms at the 5 and 5' positions allow for the strategic introduction of various functional groups, leading to the creation of chemosensors with tailored specificities and signaling mechanisms. A significant area of application for derivatives of this structural motif is in the design of photosensors for anion detection, where the binding of a target anion triggers a measurable change in the sensor's optical properties, such as fluorescence or color.

Research into donor-acceptor systems built upon a 2,2'-bipyridine framework, analogous to the 2,2'-bipyrimidine structure, has yielded highly effective photosensors for fluoride (B91410) ions. nih.gov These sensors often employ a "turn-on" fluorescence mechanism, which is particularly advantageous for sensitive detection as the signal emerges from a low-background state.

A notable example is the development of a donor-acceptor molecule, 5-(dimesitylboryl)-5'-(diphenylamino)-2,2'-bipyridine (BNbpy), which can be synthesized from precursors related to the 5,5'-disubstituted bipyridine family. nih.gov In this system, the diphenylamino group acts as an electron donor, while the dimesitylboryl group serves as the electron acceptor and the binding site for fluoride ions. The interaction between the boron center and a fluoride ion disrupts the intramolecular charge transfer (ICT) process within the molecule, leading to a significant change in its fluorescence emission. Specifically, the BNbpy molecule exhibits a "turn-on" fluorescent response upon binding with fluoride. nih.gov

Furthermore, the integration of such bipyridine-based ligands into metal complexes can dramatically enhance their sensing capabilities. For instance, a square planar platinum(II) complex, [Pt(BNbpy)Cl₂], demonstrates a pronounced and visually perceptible color change upon fluoride ion detection. This complex phosphoresces in solution at room temperature and switches from an orange or red emission to a blue-green emission in the presence of fluoride. nih.gov This significant color change makes it a highly effective "naked-eye" sensor.

The detailed research findings for the free ligand (BNbpy) and its platinum complex highlight the potential of designing sensitive and selective anion photosensors based on the 5,5'-disubstituted bipyridine scaffold. The photophysical data and the response to fluoride are summarized in the table below.

Interactive Data Table: Photophysical Properties and Fluoride Response of a BNbpy-based Sensor System

| Compound | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ) | Response to Fluoride Ions |

| BNbpy (Free Ligand) | 398 | 510 | 0.45 | "Turn-on" fluorescence |

| [Pt(BNbpy)Cl₂] | 450 | 602 (orange-red) | - | Phosphorescence color change to blue-green |

This strategic design, moving from a simple halogenated precursor like this compound to complex donor-acceptor molecules and their metal complexes, exemplifies a powerful approach in the development of advanced chemical sensors for environmental and biological applications.

Theoretical and Computational Studies of 5,5 Dibromo 2,2 Bipyrimidine and Its Complexes

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic properties of molecules. mdpi.com This approach is based on the principle that the ground-state energy of a molecule can be determined from its electron density. nih.gov DFT calculations offer a balance between accuracy and computational cost, making them suitable for a wide range of systems. mdpi.com

For 5,5'-dibromo-2,2'-bipyrimidine, DFT can be employed to calculate key electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. researchgate.net

Furthermore, DFT can be used to predict various reactivity descriptors. These descriptors, such as chemical potential, hardness, and electrophilicity, help in understanding how the molecule will interact with other chemical species. nih.gov For instance, the electrostatic potential surface can be mapped to identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Time-dependent DFT (TD-DFT) is an extension of DFT that can be used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-vis spectra. mdpi.comresearchgate.net This is particularly valuable for understanding the photophysical properties of this compound and its potential use in applications like organic light-emitting diodes (OLEDs). nih.gov

A study on the related compound 5,5′-Dibromo-2,2′-bithiophene demonstrated how DFT can be used to investigate the enhancement of electronic and photophysical properties upon chemical modification. researchgate.net Similar computational studies on this compound could guide the design of new derivatives with tailored optoelectronic properties.

Table 1: Examples of Electronic Properties Calculable by DFT for this compound

| Property | Significance |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transition energy. |

| Electron Density | Reveals the distribution of electrons in the molecule. |

| Electrostatic Potential | Maps regions of positive and negative charge, predicting interaction sites. |

| Dipole Moment | Provides information about the polarity of the molecule. |

Computational modeling, particularly using DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby providing a step-by-step understanding of how reactants are converted to products.

For reactions involving this compound, such as the Stille coupling used in its functionalization, DFT calculations can be employed to investigate the reaction pathway. nih.gov This can help in understanding the role of catalysts, the effect of different solvents, and the factors that control the regioselectivity and stereoselectivity of the reaction.

A computational study on the Suzuki–Miyaura reactions of a similar dibrominated heterocyclic compound, 4,5-dibromo-2-methylpyridazin-3(2H)-one, showcased how DFT modeling can provide insights into reaction mechanisms, including side reactions like hydrodebromination. mdpi.com By calculating the energies of various proposed intermediates and transition states, the most plausible reaction pathway can be determined.

Such computational investigations can be invaluable for optimizing reaction conditions to improve yields and selectivity. They can also aid in the design of more efficient catalytic systems for the synthesis of novel materials based on the this compound scaffold.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. mdpi.comekb.eg MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. mdpi.com

MD simulations can be particularly useful for studying the behavior of this compound and its metal complexes in different environments, such as in solution or incorporated into a material. For metal complexes, MD can be used to explore the flexibility of the coordination sphere, the interaction of the complex with solvent molecules, and the conformational changes that can occur. ekb.eg

These simulations can provide insights into the stability of metal complexes and the dynamics of ligand exchange reactions. Understanding the dynamic behavior is crucial for applications where the conformational flexibility of the molecule or its interaction with the environment plays a key role.

Supramolecular Chemistry Involving 5,5 Dibromo 2,2 Bipyrimidine

Self-Assembly Processes

Self-assembly is a fundamental concept in supramolecular chemistry where molecules spontaneously associate to form ordered structures. In the context of bipyrimidine ligands, self-assembly is often directed by coordination to metal ions. The nitrogen atoms of the bipyrimidine core act as excellent donors for metal centers, leading to the formation of well-defined metal-ligand complexes. These complexes can then serve as the repeating units in larger supramolecular assemblies.

The introduction of bromine atoms at the 5 and 5' positions, as in 5,5'-dibromo-2,2'-bipyrimidine, is expected to influence the self-assembly process in several ways. The electron-withdrawing nature of the bromine atoms can modify the electronic properties of the bipyrimidine ligand, affecting the strength of the metal-ligand bond. Furthermore, the bromine atoms can participate in halogen bonding, a non-covalent interaction that can provide an additional level of control in directing the self-assembly of the resulting metal complexes into higher-order structures.

Table 1: Crystallographic Data of Rhenium-Bipyrimidine Complexes This table presents data for complexes with the parent 2,2'-bipyrimidine (B1330215) ligand, illustrating the nature of self-assembled metal-ligand structures.

| Compound Name | Formula | Crystal System | Space Group | Key Structural Features |

| [ReCl₄(bpym)] | C₈H₆Cl₄N₄Re | Monoclinic | P2₁/c | Distorted octahedral geometry around Re(IV); molecules held by van der Waals forces. nih.gov |

| [ReBr₄(bpym)] | C₈H₆Br₄N₄Re | Monoclinic | P2₁/c | Isostructural with the chloro-complex; distorted octahedral Re(IV) center. nih.gov |

| PPh₄[ReCl₄(bpym)] | C₃₂H₂₆Cl₄N₄PRe | Monoclinic | P2₁/n | Anionic complex with a Re(III) center and a tetraphenylphosphonium cation. nih.gov |

| NBu₄[ReBr₄(bpym)] | C₂₄H₄₂Br₄N₅Re | Monoclinic | P2₁/n | Anionic complex with a Re(III) center and a tetrabutylammonium cation. nih.gov |

Host-Guest Chemistry

A thorough review of the scientific literature indicates that there are no specific studies published on the host-guest chemistry of this compound. This area of supramolecular chemistry, which involves the binding of a "guest" molecule within the cavity of a "host" molecule, remains an unexplored aspect of this particular compound. The development of macrocyclic or cage-like structures derived from this compound could potentially lead to new host systems for specific guest molecules, representing a promising avenue for future research.

Construction of Complex Molecular Architectures (e.g., Catenanes, Knots)

The construction of mechanically interlocked molecules, such as catenanes (interlocked rings) and molecular knots, represents a significant challenge in chemical synthesis. The related 5,5'-disubstituted-2,2'-bipyridine motif has been identified as a versatile building block for creating such complex molecular topologies. However, to date, there are no published reports on the successful use of this compound in the synthesis of catenanes or molecular knots. The principles of using bidentate chelating ligands to template the formation of these intricate structures are well-established, suggesting that this compound could potentially be adapted for such applications in the future.

Emerging Research Directions and Future Outlook

Integration in Hybrid Materials Systems

The bifunctional nature of 5,5'-dibromo-2,2'-bipyrimidine, featuring two nitrogen-containing pyrimidine (B1678525) rings and two reactive carbon-bromine bonds, makes it an ideal candidate for incorporation into a variety of hybrid material systems. These systems aim to combine the distinct properties of different material classes, such as organic and inorganic components, to achieve synergistic functionalities.

Metal-Organic Frameworks (MOFs): The bipyrimidine core of the molecule can act as a chelating ligand, binding to metal ions to form extended, porous structures known as metal-organic frameworks (MOFs). While direct use of this compound as a primary linker in MOF synthesis is an area of active exploration, research on analogous 2,2'-bipyridine-based linkers provides a strong precedent for its potential. iastate.edumdpi.com The bromine atoms can serve as reactive handles for post-synthetic modification, allowing for the introduction of additional functional groups within the MOF pores. This could lead to the development of MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Conjugated Polymers: The bromine atoms on the this compound molecule are amenable to various cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful tools for the synthesis of conjugated polymers. researchgate.netrsc.org These reactions allow for the linking of the bipyrimidine unit with other aromatic molecules to create long, alternating polymer chains. The resulting conjugated polymers are expected to possess interesting optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). For instance, a polyarylene has been synthesized by the cross-coupling of 5,5'-dibromo-2,2'-bipyridine (B102527) with a substituted phenylene, resulting in a high-molecular-weight rigid-backbone conjugated polymer. researchgate.net

The integration of this compound into these hybrid systems offers a promising route to novel materials with enhanced performance and functionalities.

Advanced Spectroscopic Characterization Techniques (e.g., Ultrafast Transient Absorption Spectroscopy)

Understanding the excited-state dynamics of materials is crucial for optimizing their performance in optoelectronic applications. Advanced spectroscopic techniques, particularly ultrafast transient absorption spectroscopy, are powerful tools for probing these dynamics on femtosecond to picosecond timescales.

While specific studies employing ultrafast transient absorption spectroscopy on this compound are still emerging, extensive research on related 2,2'-bipyridine (B1663995) and bipyrimidine metal complexes provides valuable insights into the potential applications of this technique. nih.govacs.orgwarwick.ac.ukacs.orgresearchgate.netnih.govacs.org

Probing Charge Transfer and Intersystem Crossing: In metal complexes containing bipyrimidine ligands, ultrafast transient absorption spectroscopy can be used to track the flow of energy and electrons following photoexcitation. This includes monitoring the formation and decay of metal-to-ligand charge transfer (MLCT) states, as well as intersystem crossing to triplet states. researchgate.net For example, femtosecond transient absorption studies on [Ru(bpy)3]2+ have revealed ultrafast interligand randomization of the MLCT state. nih.gov Similar investigations on materials incorporating this compound would provide crucial information about their photophysical properties, guiding the design of more efficient materials for light-harvesting and light-emitting applications.

The table below summarizes the typical excited-state processes in bipyridine-containing systems that can be investigated using ultrafast transient absorption spectroscopy.

| Excited-State Process | Typical Timescale | Information Gained |

| Internal Conversion (IC) | < 1 ps | Non-radiative decay between states of the same spin multiplicity. |

| Intersystem Crossing (ISC) | ps to ns | Non-radiative transition between states of different spin multiplicity. |

| Metal-to-Ligand Charge Transfer (MLCT) | fs to ps | Electron transfer from the metal center to the ligand upon photoexcitation. |

| Ligand-to-Metal Charge Transfer (LMCT) | fs to ps | Electron transfer from the ligand to the metal center upon photoexcitation. |

| Excited-State Relaxation | ps to ns | The process by which the excited state returns to the ground state. |

By applying these advanced spectroscopic techniques to materials derived from this compound, researchers can gain a fundamental understanding of their photo-induced processes, which is essential for their rational design and optimization.

Rational Design of Next-Generation Functional Materials

The concept of rational design involves the deliberate and systematic creation of molecules and materials with specific, predetermined properties. patsnap.commdpi.commdpi.com This approach relies heavily on a deep understanding of structure-property relationships, often aided by computational modeling and theoretical calculations. The well-defined structure of this compound makes it an excellent platform for the rational design of next-generation functional materials.

Computational Modeling: Quantum chemical calculations, such as density functional theory (DFT), can be employed to predict the electronic structure, optical properties, and reactivity of this compound and its derivatives. nih.gov By computationally screening a library of virtual compounds, researchers can identify promising candidates for synthesis with desired characteristics, such as specific absorption and emission wavelengths, or optimized charge transport properties. This in-silico approach can significantly accelerate the materials discovery process and reduce the need for extensive trial-and-error experimentation.

Systematic Structural Modification: The two bromine atoms in this compound offer precise control over the final structure of the target material. Through stepwise functionalization, different chemical moieties can be introduced at the 5 and 5' positions, allowing for a systematic tuning of the material's properties. For example, the introduction of electron-donating or electron-withdrawing groups can be used to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the material's color and electrochemical behavior.

The principles of rational design, combining computational prediction with targeted synthesis, will be instrumental in unlocking the full potential of this compound as a building block for a new generation of high-performance materials.

Challenges and Opportunities in Scalable Synthesis and Industrial Applications

While this compound holds significant promise for a range of applications, its transition from a laboratory-scale curiosity to an industrially relevant material faces several challenges and presents numerous opportunities.

Challenges in Scalable Synthesis:

Purification: Achieving high purity on a large scale can be challenging and may require multiple recrystallization or chromatographic steps, adding to the complexity and cost of the process.

Cost of Starting Materials: The cost and availability of the starting materials for the synthesis can significantly impact the economic viability of large-scale production.

Harsh Reaction Conditions: Some synthetic routes may require harsh reaction conditions, such as high temperatures or the use of hazardous reagents, which can pose safety and environmental concerns in an industrial setting. A scalable synthesis for the related compound 5,5'-dibromo-2,2'-bipyridine involves reaction with bromine in a steel bomb reaction vessel, highlighting the need for specialized equipment. nih.govresearchgate.net

Opportunities for Industrial Applications:

Pharmaceuticals and Agrochemicals: Pyridine (B92270) and its derivatives are widely used in the pharmaceutical and agrochemical industries. nih.govfortunebusinessinsights.comgrandviewresearch.commarketsandmarkets.commdpi.com Further research into the biological activity of this compound and its derivatives could open up new avenues for its application in these sectors.

Electronics and Photonics: The potential for creating novel organic electronic materials from this compound presents a significant opportunity. As the demand for advanced electronic devices such as flexible displays and low-cost solar cells grows, so too will the need for high-performance organic materials.

Catalysis: The ability of the bipyrimidine core to coordinate with metal ions suggests potential applications in catalysis. Materials incorporating this ligand could be developed as efficient and recyclable catalysts for a variety of chemical transformations.

The table below summarizes the key challenges and opportunities associated with the scalable synthesis and industrial application of this compound.

| Aspect | Challenges | Opportunities |

| Synthesis | Multi-step processes, purification difficulties, cost of reagents, harsh reaction conditions. | Development of more efficient and sustainable synthetic routes. |

| Cost | Potentially high production costs due to complex synthesis. | Economies of scale with increasing demand. |

| Applications | Need for further research to identify high-value applications. | Diverse potential in pharmaceuticals, agrochemicals, electronics, and catalysis. |

| Market | Currently a niche market for research purposes. | Growth potential in line with the expansion of the specialty chemicals market. |

Overcoming the challenges in scalable synthesis and capitalizing on the diverse application opportunities will be crucial for the successful commercialization of this compound and its derivatives. Continued research and development in both synthetic methodology and material science will be key to realizing the full potential of this promising compound.

Q & A

Q. What are the key physical properties of 5,5'-dibromo-2,2'-bipyrimidine relevant to laboratory handling?

The compound (CHBrN, MW 313.98) has a density of 1.809 g/cm³ and a boiling point of 357.7°C at 760 mmHg. It is stable at room temperature but requires protection from moisture due to its bromine substituents, which may hydrolyze under prolonged exposure. Storage in inert, dry conditions is recommended .

Q. What synthetic methodologies are commonly used to prepare this compound?

The Ullmann coupling reaction of 2-iodopyrimidine is a high-yield method (up to 80% yield) for synthesizing bipyrimidine derivatives. For brominated analogs like this compound, halogenation of the parent 2,2'-bipyrimidine using bromine or brominating agents under controlled conditions is typical. Reaction optimization includes temperature control (80–120°C) and catalyst selection (e.g., CuI) .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Key techniques include:

- 1H/13C NMR : To verify substitution patterns and aromatic proton environments.

- Gel Permeation Chromatography (GPC) : For molecular weight distribution analysis (e.g., Mn ≈ 3.55 kDa, Mw ≈ 4.63 kDa in polymer derivatives).

- Elemental Analysis : To confirm Br content (theoretical: ~50.8% Br by mass).

Cross-referencing with literature melting points (if available) and FT-IR for functional group validation is advised .

Advanced Research Questions

Q. How does this compound function as a building block in emissive conjugated polymers?

The bromine substituents enable Suzuki-Miyaura cross-coupling with boronic acid-functionalized monomers (e.g., fluorene or carbazole derivatives) to form alternating copolymers. For example, poly((2,2'-bipyrimidine)-alt-3,6-(9-hexyl-9H-carbazole)) (P2) exhibits tunable optoelectronic properties due to the electron-deficient bipyrimidine unit, enhancing charge transport in hybrid LEDs. Polymer characterization via GPC and cyclic voltammetry is critical for assessing HOMO/LUMO levels .

Q. What challenges arise in using this compound for electrocatalytic applications?

When complexed with transition metals (e.g., rhenium), the compound forms catalysts for CO reduction. Challenges include:

- Steric Hindrance : Bulky bromine groups may limit coordination geometry.

- Electron Withdrawal : Bromine’s electron-withdrawing effect can reduce catalytic activity.

Mitigation strategies involve ligand functionalization (e.g., introducing phenylethynyl groups) and optimizing reaction solvents (e.g., toluene for Re complexes) .

Q. How can researchers address discrepancies in reported synthesis yields for bipyrimidine derivatives?

Yield variations often stem from:

- Catalyst Loading : Excess CuI in Ullmann coupling can lead to side reactions.

- Purification Methods : Column chromatography vs. recrystallization impacts purity.

For reproducibility, follow protocols specifying stoichiometric ratios (e.g., 1:1.2 iodopyrimidine:CuI) and inert atmosphere conditions. Cross-validate yields with independent methods like HPLC .

Q. What role does this compound play in enhancing dielectric materials?

As an electron-rich diamine, it improves dielectric constants in polyimides (PIs) when copolymerized with dianhydrides (e.g., BTDA, PMDA). The bipyrimidine core facilitates π-π stacking, enhancing thermal stability (>300°C) and charge storage capacity. Characterization via thermogravimetric analysis (TGA) and impedance spectroscopy is essential .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Avoid inhalation; use fume hoods for powder handling.

- Reactivity : Bromine substituents may react violently with reducing agents.

- Waste Disposal : Neutralize halogenated waste with alkaline solutions before disposal. Refer to SDS guidelines for PPE requirements (gloves, lab coat, goggles) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.